molecular formula C9H9BrO4 B3033023 2-Bromo-3,4-dimethoxybenzoic acid CAS No. 71568-87-1

2-Bromo-3,4-dimethoxybenzoic acid

Cat. No.: B3033023
CAS No.: 71568-87-1
M. Wt: 261.07 g/mol
InChI Key: FAJWLJIACRMYSO-UHFFFAOYSA-N
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Description

2-Bromo-3,4-dimethoxybenzoic acid is a chemical compound with the molecular formula C9H9BrO4 It is a derivative of benzoic acid, where the hydrogen atoms at positions 2, 3, and 4 on the benzene ring are substituted with a bromine atom and two methoxy groups, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3,4-dimethoxybenzoic acid typically involves the bromination of 3,4-dimethoxybenzoic acid. One common method includes the reaction of 3,4-dimethoxybenzoic acid with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, where the bromine atom is introduced at the 2-position of the benzene ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-3,4-dimethoxybenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydroxide or potassium hydroxide in the presence of a suitable nucleophile.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Substitution Reactions: Products with different substituents replacing the bromine atom.

    Oxidation Reactions: Products like 2-bromo-3,4-dimethoxybenzaldehyde or this compound derivatives.

    Reduction Reactions: Products like 2-bromo-3,4-dimethoxybenzyl alcohol.

Scientific Research Applications

2-Bromo-3,4-dimethoxybenzoic acid has several applications in scientific research, including:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: It is used in the development of pharmaceutical compounds and drug intermediates.

    Material Science: It can be used in the synthesis of polymers and other advanced materials.

    Biological Studies: It is employed in the study of enzyme interactions and metabolic pathways.

Mechanism of Action

The mechanism of action of 2-Bromo-3,4-dimethoxybenzoic acid depends on its specific application. In organic synthesis, it acts as a precursor or intermediate in various chemical reactions. In biological studies, it may interact with specific enzymes or receptors, influencing metabolic pathways or cellular processes. The bromine atom and methoxy groups play crucial roles in its reactivity and interaction with other molecules.

Comparison with Similar Compounds

    3,4-Dimethoxybenzoic Acid: Lacks the bromine atom, making it less reactive in certain substitution reactions.

    2-Bromo-4,5-dimethoxybenzoic Acid: Similar structure but with different positions of the methoxy groups, leading to different reactivity and applications.

    2-Bromo-3,5-dimethoxybenzoic Acid: Another isomer with different substitution patterns, affecting its chemical behavior.

Properties

IUPAC Name

2-bromo-3,4-dimethoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO4/c1-13-6-4-3-5(9(11)12)7(10)8(6)14-2/h3-4H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAJWLJIACRMYSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C(=O)O)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70557571
Record name 2-Bromo-3,4-dimethoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70557571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71568-87-1
Record name 2-Bromo-3,4-dimethoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70557571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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